molecular formula C14H19ClO3 B14728568 1-(2-Chlorophenoxy)propan-2-yl pentanoate CAS No. 5451-94-5

1-(2-Chlorophenoxy)propan-2-yl pentanoate

Cat. No.: B14728568
CAS No.: 5451-94-5
M. Wt: 270.75 g/mol
InChI Key: IPGSWUOJEFFMES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenoxy)propan-2-yl pentanoate typically involves the reaction of 2-chlorophenol with propylene oxide to form 1-(2-chlorophenoxy)propan-2-ol. This intermediate is then esterified with pentanoic acid under acidic conditions to yield the final product . The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like toluene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenoxy)propan-2-yl pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chlorophenoxy)propan-2-yl pentanoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenoxy)propan-2-yl pentanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromophenoxy)propan-2-yl pentanoate
  • 1-(2-Fluorophenoxy)propan-2-yl pentanoate
  • 1-(2-Methylphenoxy)propan-2-yl pentanoate

Uniqueness

1-(2-Chlorophenoxy)propan-2-yl pentanoate is unique due to the presence of the chlorine atom in the phenoxy group, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .

Properties

CAS No.

5451-94-5

Molecular Formula

C14H19ClO3

Molecular Weight

270.75 g/mol

IUPAC Name

1-(2-chlorophenoxy)propan-2-yl pentanoate

InChI

InChI=1S/C14H19ClO3/c1-3-4-9-14(16)18-11(2)10-17-13-8-6-5-7-12(13)15/h5-8,11H,3-4,9-10H2,1-2H3

InChI Key

IPGSWUOJEFFMES-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC(C)COC1=CC=CC=C1Cl

Origin of Product

United States

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